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Compound of Interest

Compound Name: MSC2530818

Cat. No.: B609350 Get Quote

For Immediate Release – A comprehensive analysis of the pharmacokinetic (PK) properties of

MSC2530818, a potent and selective CDK8/19 inhibitor, in various animal models has been

compiled to support ongoing research and development in oncology. This report details the

absorption, distribution, metabolism, and excretion (ADME) characteristics of MSC2530818 in

mice, rats, and dogs, providing crucial data for researchers, scientists, and drug development

professionals.

MSC2530818 has demonstrated a favorable in vivo oral pharmacokinetic profile across tested

preclinical species, highlighting its potential as an orally bioavailable therapeutic agent.[1] The

compound exhibits acceptable pharmacokinetic properties, which are essential for determining

appropriate dosing regimens and predicting its behavior in humans.

Summary of Pharmacokinetic Parameters
While specific quantitative data for parameters such as Cmax, Tmax, and AUC were not

publicly available in the analyzed literature, the collective evidence points towards good oral

bioavailability and metabolic stability in mice, rats, and dogs. The primary research article,

"Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors

Discovered by High-Throughput Screening," underscores the compound's promising

pharmacokinetic profile, leading to its selection for further preclinical studies.[1]

Predictions for human pharmacokinetics, based on allometric scaling from these animal

studies, estimate a low clearance (CL) of approximately 0.14 L/h/kg and a small volume of

distribution at steady-state (Vd_ss) of 0.48 L/kg. This results in a predicted short terminal half-
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life of 2.4 hours in humans. Furthermore, physiologically based pharmacokinetic (PBPK)

modeling suggests a human oral bioavailability of ≥75% for daily doses up to 500 mg.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of MSC2530818 are outlined

below, based on established methodologies for preclinical in vivo studies.

Rodent Pharmacokinetic Study (Mouse and Rat)
1. Animal Models:

Male CD-1 mice (or other relevant strain)

Male Sprague-Dawley rats (or other relevant strain)

2. Dosing:

Oral (PO) Administration: MSC2530818 is formulated in a suitable vehicle (e.g., 0.5%

methylcellulose in water) and administered via oral gavage at a defined dose (e.g., 10

mg/kg).

Intravenous (IV) Administration: For bioavailability assessment, MSC2530818 is dissolved in

a vehicle suitable for injection (e.g., a solution containing saline, ethanol, and a solubilizing

agent) and administered as a bolus dose into a tail vein (mice) or jugular vein (rats).

3. Sample Collection:

Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous

vein, tail vein, or via cardiac puncture for terminal bleed) at predetermined time points (e.g.,

0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately

placed on ice.

4. Sample Processing and Analysis:

Plasma is separated by centrifugation (e.g., at 3000 x g for 10 minutes at 4°C).
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Plasma samples are stored at -80°C until analysis.

The concentration of MSC2530818 in plasma is determined using a validated bioanalytical

method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Canine Pharmacokinetic Study (Dog)
1. Animal Model:

Male Beagle dogs

2. Dosing:

Oral (PO) Administration: MSC2530818 is administered in a capsule or as an oral gavage of

a suitable formulation.

Intravenous (IV) Administration: The compound is administered via a cephalic or saphenous

vein.

3. Sample Collection:

Blood samples are collected from a peripheral vein at specified time points.

4. Sample Processing and Analysis:

Sample processing and bioanalysis follow the same procedures as described for rodent

studies.

In Vivo Efficacy Studies in Xenograft Models
In addition to pharmacokinetic profiling, MSC2530818 has been evaluated for its anti-tumor

efficacy in vivo. In a human SW620 colorectal carcinoma xenograft model in female NCr

athymic mice, oral administration of MSC2530818 at doses of 50 mg/kg twice daily (bid) or 100

mg/kg once daily (qd) for 16 days resulted in a significant reduction in tumor growth.[1]

Visualizing Experimental Workflows
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To further clarify the experimental processes, the following diagrams illustrate the typical

workflows for in vivo pharmacokinetic studies.
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Caption: Workflow for an oral pharmacokinetic study of MSC2530818.
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Caption: Simplified signaling pathway showing MSC2530818 inhibition of CDK8/19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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